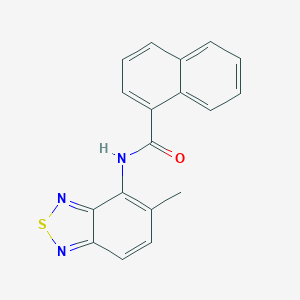
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide, also known as BTA-1, is a small molecule compound that has been studied for its potential applications in scientific research. BTA-1 has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In
Scientific Research Applications
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes including synaptic plasticity and memory formation. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has also been found to have anti-cancer properties, and has been investigated as a potential drug candidate for the treatment of various types of cancer. In drug discovery, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been used as a tool compound to study the role of PKC in various cellular processes.
Mechanism of Action
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide inhibits the activity of PKC by binding to its regulatory domain. PKC is a family of serine/threonine kinases that are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can modulate these cellular processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to have a variety of biochemical and physiological effects. In addition to inhibiting the activity of PKC, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has been found to modulate the activity of other signaling pathways, including the MAPK/ERK pathway. N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has also been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide has several advantages for use in lab experiments. It is a small molecule compound that is relatively easy to synthesize and purify. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in lab experiments. It can be cytotoxic at high concentrations, and its effects may be dependent on cell type and experimental conditions.
Future Directions
There are several future directions for research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide. One area of interest is the development of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide derivatives that have improved potency and selectivity for PKC inhibition. Another area of interest is the investigation of the potential therapeutic applications of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide in various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to better understand the biochemical and physiological effects of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide and its mechanism of action.
Synthesis Methods
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide can be synthesized using a variety of methods, including the reaction of 5-methyl-2,1,3-benzothiadiazol-4-amine with 1-naphthaldehyde in the presence of a catalyst such as acetic acid. The resulting product is then purified using column chromatography. Other methods for synthesizing N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide have also been reported in the literature.
properties
Product Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-1-naphthamide |
|---|---|
Molecular Formula |
C18H13N3OS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H13N3OS/c1-11-9-10-15-17(21-23-20-15)16(11)19-18(22)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,1H3,(H,19,22) |
InChI Key |
YAUJXPKZMYGVSB-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Carboxybenzyl)amino]methyl}benzoic acid](/img/structure/B249540.png)
![N-[(5-phenylfuran-2-yl)methyl]propan-2-amine](/img/structure/B249543.png)

![2-butyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B249546.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B249548.png)
![N-(2,4-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249549.png)
![N-(2,3-dichlorobenzyl)-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249550.png)
![N-tert-butyl-2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)acetamide](/img/structure/B249551.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B249553.png)

![1-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B249559.png)
![2-methoxy-N-{4-[(4-methylbenzyl)oxy]benzyl}ethanamine](/img/structure/B249560.png)
![N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}-N-(3-thienylmethyl)amine](/img/structure/B249561.png)
![2-[(4-Isopropylbenzyl)amino]-2-methyl-1-propanol](/img/structure/B249562.png)